Hydroxy(cyclooctadiene)rhodium(I) dimer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

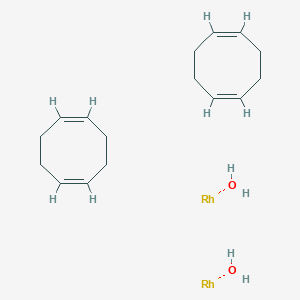

Hydroxy(cyclooctadiene)rhodium(I) dimer is a rhodium-based organometallic compound with the molecular formula C16H26O2Rh2. It is widely used as a catalyst in various chemical reactions due to its ability to facilitate the formation and breaking of chemical bonds. This compound is particularly known for its role in promoting greener synthesis methods, aligning with the principles of green chemistry .

Mechanism of Action

Target of Action

The primary target of Hydroxy(cyclooctadiene)rhodium(I) dimer is terminal alkynes . Terminal alkynes are unsaturated hydrocarbons that contain a carbon-carbon triple bond at the end of the carbon chain. They play a crucial role in various organic reactions due to their unique reactivity and ability to form complex structures.

Mode of Action

This compound acts as a catalyst, facilitating oxygenative addition to terminal alkynes . In this process, the rhodium complex inserts into the carbon-hydrogen bond of the alkyne, forming a new bond with the oxygen atom. This results in the formation of a new organorhodium complex.

Biochemical Pathways

The action of this compound affects the synthesis pathway of esters, amides, and carboxylic acids . By facilitating the oxygenative addition to terminal alkynes, it enables a greener synthesis of these compounds. This is particularly important in the field of green chemistry, which aims to reduce the environmental impact of chemical processes.

Result of Action

The result of the action of this compound is the efficient and environmentally friendly synthesis of esters, amides, and carboxylic acids . These compounds have wide applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Biochemical Analysis

Biochemical Properties

Hydroxy(cyclooctadiene)rhodium(I) dimer plays a crucial role in biochemical reactions as a catalyst. It interacts with various enzymes and proteins, facilitating the oxygenative addition to terminal alkynes . This interaction leads to the formation of esters, amides, and carboxylic acids, which are essential in numerous biochemical pathways . The compound’s ability to enhance catalytic efficiency makes it a valuable tool in biochemical research and industrial applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . The compound’s impact on cell function is significant, as it can alter the expression of genes involved in critical cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation . The compound binds to specific enzymes, altering their activity and, consequently, the biochemical pathways they regulate . This binding interaction is crucial for the compound’s catalytic efficiency and its ability to facilitate various chemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, ensuring its continued efficacy in biochemical reactions . Prolonged exposure may lead to degradation, affecting its catalytic properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively catalyzes biochemical reactions . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects have been observed, indicating a dosage range within which the compound is most effective .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for biochemical reactions . The compound’s role in oxygenative addition to terminal alkynes is particularly noteworthy, as it facilitates the synthesis of esters, amides, and carboxylic acids . These reactions are integral to numerous metabolic processes, underscoring the compound’s significance in biochemistry .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport mechanisms is crucial for optimizing the compound’s use in biochemical research and applications .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity, as it ensures that it interacts with the appropriate biomolecules and enzymes . The compound’s function is closely tied to its precise localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy(cyclooctadiene)rhodium(I) dimer can be synthesized through the reaction of rhodium trichloride with 1,5-cyclooctadiene in the presence of a base such as sodium carbonate. The reaction typically takes place in an aqueous ethanol solution and involves heating to facilitate the formation of the dimer .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydroxy(cyclooctadiene)rhodium(I) dimer undergoes various types of chemical reactions, including:

Oxidation: It can participate in oxidation reactions, often facilitated by the presence of oxygen or other oxidizing agents.

Reduction: The compound can also be involved in reduction reactions, where it acts as a catalyst to reduce other chemical species.

Substitution: It can undergo substitution reactions, where one ligand in the complex is replaced by another

Common Reagents and Conditions

Common reagents used in reactions involving this compound include terminal alkynes, esters, amides, and carboxylic acids. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of suitable solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from reactions involving this compound include various organorhodium complexes, esters, amides, and carboxylic acids. These products are often used as intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Hydroxy(cyclooctadiene)rhodium(I) dimer has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Hydroxy(cyclooctadiene)rhodium(I) dimer can be compared with other similar rhodium-based compounds, such as:

Chloro(1,5-cyclooctadiene)rhodium(I) dimer: This compound is also used as a catalyst in various chemical reactions but has different reactivity and selectivity compared to this compound.

Methoxy(cyclooctadiene)rhodium(I) dimer: Similar in structure, this compound is used in different catalytic applications and has unique properties that distinguish it from this compound.

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Another related compound, it is used in different types of catalytic reactions and has distinct advantages and limitations.

This compound is unique in its ability to facilitate greener synthesis methods and its versatility in various catalytic applications .

Properties

CAS No. |

73468-85-6 |

|---|---|

Molecular Formula |

C16H28O2Rh2 |

Molecular Weight |

458.20 g/mol |

IUPAC Name |

cycloocta-1,5-diene;rhodium;dihydrate |

InChI |

InChI=1S/2C8H12.2H2O.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H2;; |

InChI Key |

HSFFMOISCNXZCL-UHFFFAOYSA-N |

SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh] |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.O.O.[Rh].[Rh] |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.